molecular formula C31H32N4O6S2 B2926639 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE CAS No. 321555-65-1

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE

Cat. No.: B2926639
CAS No.: 321555-65-1
M. Wt: 620.74
InChI Key: PVIYTYAZBDOWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Dimethylsulfamoyl)-N-[4-({4-[4-(Dimethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a bis-sulfonamide benzamide derivative characterized by two dimethylsulfamoyl groups attached to benzamide moieties. These groups are interconnected via a phenylmethylphenyl linker, creating a symmetrical structure (Fig. 1). The dimethylsulfamoyl moiety (–SO₂N(CH₃)₂) is a key functional group known to enhance pharmacokinetic properties, including solubility and target binding affinity in sulfonamide-based therapeutics .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYTYAZBDOWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps include:

    Formation of Intermediate Benzamides: This involves the reaction of benzoyl chloride with dimethylsulfamide under controlled conditions.

    Coupling Reactions: The intermediate benzamides are then coupled with appropriate phenyl derivatives using catalysts such as palladium or copper.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-[4-({4-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares structural homology with several sulfonamide and benzamide derivatives (Table 1). Key analogs include:

Compound Name Molecular Formula Functional Groups Key Structural Differences Reference ID
4-(Dimethylsulfamoyl)-N-[4-({4-[4-(Dimethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide C₃₀H₃₁N₅O₆S₂ Two dimethylsulfamoyl groups, benzamide Symmetrical bis-sulfonamide design N/A
N-[4-(p-Toluenesulfonamido)phenylsulfonyl]acetamide C₁₅H₁₆N₂O₄S₂ Acetamide, sulfonamide Single sulfonamide, acetamide terminus
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₉H₁₉N₃O₄S₂ Isoxazole, sulfonamide Heterocyclic isoxazole ring
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide C₂₅H₂₆N₆O₇S₂ Morpholine sulfonyl, pyrimidine Pyrimidine and morpholine substituents
N-[(Pentafluorophenyl)methyl]-4-sulfamoylbenzamide C₁₄H₉F₅N₂O₃S Pentafluorobenzyl, sulfamoyl Fluorinated benzyl group

Table 1. Structural comparison with analogs.

Key Observations:
  • Symmetry : The target compound is unique in its symmetrical bis-sulfonamide design, whereas analogs like N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide () are asymmetric with single sulfonamide groups .
  • Heterocyclic Modifications : Compounds such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide incorporate isoxazole rings, which may influence electronic properties and binding interactions .
  • Fluorination: The pentafluorobenzyl group in N-[(Pentafluorophenyl)methyl]-4-sulfamoylbenzamide () enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Crystallographic and Conformational Analysis

Crystal structures of related compounds provide insights into conformational preferences:

  • Planar Aromatic Systems : In N-[4-(p-toluenesulfonamido)phenylsulfonyl]acetamide (), phenyl rings exhibit planarity (r.m.s. deviation: 0.0068 Å), with dihedral angles of 81.27° between rings A and B . This contrasts with the target compound’s likely rigid bis-sulfonamide framework.
  • Dihedral Angles: The angle between sulfonamide-linked aromatic rings in analogs ranges from 9.12° to 81.27°, suggesting flexibility in non-symmetrical derivatives .

Target Engagement

  • Sulfonamide-Based Inhibitors : Compounds like N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide () target enzymes such as carbonic anhydrases or kinases due to sulfonamide’s affinity for zinc-containing active sites .
  • Gene Interactions : Benzamide derivatives in interact with proteins like EGFR or PDGFR, highlighting the role of substituents in target selectivity .

Substituent Effects on Physicochemical Properties

  • Dimethylsulfamoyl vs. Morpholine Sulfonyl : The dimethylsulfamoyl group (–SO₂N(CH₃)₂) in the target compound may improve membrane permeability compared to bulkier morpholine sulfonyl groups () .
  • Fluorinated Analogs : Fluorination () increases metabolic stability but may reduce aqueous solubility .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[4-({4-[4-(dimethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3S2C_{22}H_{26}N_4O_3S_2, with a molecular weight of approximately 474.6 g/mol. The structure includes dimethylsulfamoyl groups and benzamide linkages, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of thiazole and benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted that synthesized compounds exhibited minimal inhibitory concentrations (MIC) ranging from 6.25 µg/ml to 200 µg/ml against these pathogens .

Microorganism MIC (µg/ml) Reference
Staphylococcus aureus6.25
Escherichia coli10
Pseudomonas aeruginosa12.5
Candida albicans25

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, such as SW480 and HCT116 , with IC50 values as low as 0.12 µM . The mechanism involves the inhibition of Wnt-dependent transcription pathways, which are crucial in colorectal cancer progression.

Case Studies

  • Study on Antimicrobial Activity : In a study investigating various benzamide derivatives, it was found that certain compounds exhibited strong antibacterial activity against drug-resistant strains of bacteria. The study utilized standard drugs for comparison and demonstrated that some derivatives had better activity than traditional antibiotics .
  • Anticancer Research : Another study focused on the synthesis of new benzamide derivatives showed promising results in inhibiting cancer cell growth in vitro and in vivo models. The compounds were tested on xenograft models, showing reduced tumor growth and lower expression of proliferation markers such as Ki67 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.